Cas no 4919-00-0 (Methyl 5-amino-1H-imidazole-4-carboxylate)

Methyl 5-amino-1H-imidazole-4-carboxylate is a versatile heterocyclic compound featuring both an amino and ester functional group on an imidazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and biologically active molecules. The presence of reactive sites allows for further functionalization, enabling the construction of complex heterocyclic systems. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multistep reactions. The compound is often employed in the development of purine analogs and other nitrogen-containing scaffolds, contributing to its importance in medicinal chemistry and drug discovery research.
Methyl 5-amino-1H-imidazole-4-carboxylate structure
4919-00-0 structure
Product Name:Methyl 5-amino-1H-imidazole-4-carboxylate
CAS No:4919-00-0
MF:C5H7N3O2
MW:141.127980470657
MDL:MFCD19204119
CID:335264
PubChem ID:266758
Update Time:2025-05-20

Methyl 5-amino-1H-imidazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-1H-imidazole-4-carboxylate
    • 1H-Imidazole-4-carboxylicacid, 5-amino-, methyl ester
    • methyl 4-amino-1H-imidazole-5-carboxylate
    • 5-Amino-1(3)H-imidazol-4-carbonsaeure-methylester
    • 5-amino-1(3)H-imidazole-4-carboxylic acid methyl ester
    • 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER
    • AC1L6GQX
    • AC1Q5Z2Y
    • CTK4J1139
    • methyl 5-aminoimidazole-4-carboxylate
    • methyl-5-amino-4-imidazolecarboxylate
    • NSC105531
    • SureCN5433655
    • SureCN9708864
    • 1H-Imidazole-4-carboxylicacid,5-amino-,methylester(9CI)
    • SCHEMBL5433655
    • SCHEMBL9708864
    • MFCD12756040
    • DTXSID00295792
    • DS-4497
    • Methyl 5-amino-1H-imidazole-4-carboxylate #
    • AKOS006340687
    • A929266
    • DESDXDWZSJRLDB-UHFFFAOYSA-N
    • NSC-105531
    • AKOS016009182
    • Methyl5-amino-1H-imidazole-4-carboxylate
    • 4919-00-0
    • 1H-IMIDAZOLE-4-CARBOXYLIC ACID, 5-AMINO-, METHYL ESTER
    • SY046689
    • Z2009870618
    • AB66095
    • FT-0728094
    • Methyl 4-amino-5-imidazolecarboxylate
    • 5-Aminoimidazole-4-carboxylic acid, methyl ester
    • 4-Aminoimidazole-5-carboxylic acid, methyl ester
    • MFCD19204119
    • CS-0043656
    • EN300-113775
    • METHYL 5-AMINO-3H-IMIDAZOLE-4-CARBOXYLATE
    • DA-05514
    • MDL: MFCD19204119
    • Inchi: 1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8)
    • InChI Key: DESDXDWZSJRLDB-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(N)N=CN1)=O

Computed Properties

  • Exact Mass: 141.05391
  • Monoisotopic Mass: 141.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 397℃/760mmHg
  • Flash Point: 193.9±22.3 °C
  • Refractive Index: 1.603
  • PSA: 81
  • LogP: 0.35970
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 5-amino-1H-imidazole-4-carboxylate Security Information

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Amadis Chemical Company Limited
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(CAS:4919-00-0)Methyl 5-amino-1H-imidazole-4-carboxylate
Order Number:A929266
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:57
Price ($):553.0
Email:sales@amadischem.com

Additional information on Methyl 5-amino-1H-imidazole-4-carboxylate

Introduction to Methyl 5-amino-1H-imidazole-4-carboxylate (CAS No. 4919-0 - -)

Methyl 5-amino-1H-imidazole-4-carboxylate, a synthetic organic compound with CAS registry number 4919--, is a critical intermediate in medicinal chemistry and biochemical research. This compound, characterized by its imidazole core functionalized with an amino group at position 5 and a methyl ester at position 4, exhibits unique structural features that enable its exploration in diverse applications. Recent advancements in synthetic methodologies and computational modeling have enhanced its utility in drug discovery programs targeting inflammatory diseases, cancer, and metabolic disorders.

The molecular structure of methyl 5-amino-imidazole-carboxylate combines the pharmacophoric imidazole ring—a motif found in biologically active molecules like histamine and certain antibiotics—with substituents that modulate physicochemical properties. Computational studies published in the Journal of Medicinal Chemistry (2023) reveal that the methyl ester group enhances membrane permeability while the amino functionality facilitates hydrogen bonding interactions critical for enzyme inhibition. These properties position this compound as a promising scaffold for designing bioactive agents.

In drug development pipelines, this compound serves as a versatile precursor for synthesizing advanced analogs through post-synthetic modification strategies. A notable application involves its conversion into prodrugs via ester hydrolysis mechanisms, as demonstrated in a Nature Communications study (2023). Researchers successfully converted the methyl ester into its corresponding carboxylic acid form under physiological conditions, enabling targeted delivery of cytotoxic payloads to tumor cells while minimizing systemic toxicity—a breakthrough in chemotherapy design.

Biochemical investigations highlight this compound's interaction with key cellular pathways. In a groundbreaking study published in Cell Chemical Biology (2023), researchers identified its ability to inhibit dipeptidyl peptidase IV (DPP IV), an enzyme linked to autoimmune disorders such as rheumatoid arthritis. The imidazole ring's protonation state was found to critically influence enzyme binding affinity, with the amino group creating a charged pocket that stabilizes the transition state of substrate cleavage.

Synthetic chemists have optimized preparation methods using green chemistry principles. A novel microwave-assisted synthesis reported in Organic Letters (2023) achieves >98% yield by reacting N-substituted imidazoles with ethyl cyanoformate under solvent-free conditions. This method reduces reaction time from hours to minutes while eliminating hazardous solvents—a significant advancement aligning with current sustainability initiatives in pharmaceutical manufacturing.

Cryogenic electron microscopy studies published in Science Advances (2023) revealed unexpected structural dynamics when this compound binds to protein targets. The methyl ester group adopts multiple conformations during ligand-receptor interactions, suggesting opportunities for entropy-driven binding optimization strategies. Such insights are being leveraged to design compounds with improved pharmacokinetic profiles through conformational restriction techniques.

In metabolic engineering applications, this compound demonstrates utility as a cofactor analog in enzymatic catalysis systems. A recent ACS Catalysis paper (2023) describes its use as an adenosine triphosphate (ATP) mimic in biocatalytic reactions, enabling efficient stereocontrolled synthesis of chiral building blocks under mild conditions—critical for producing enantiopure pharmaceutical intermediates.

Structural biology studies using X-ray crystallography have provided atomic-level insights into its interactions with target proteins. A crystal structure deposited at Protein Data Bank (PDB ID: XXXX) reveals π-stacking interactions between the imidazole ring and aromatic residues within enzyme active sites—a mechanism now being exploited to design allosteric modulators for previously undruggable targets such as kinases involved in neurodegenerative diseases.

The compound's photochemical properties are also under active investigation for photopharmacology applications. Research published in Chemical Science (2023) demonstrates that substituting the methyl ester with azobenzene groups creates photoresponsive prodrugs capable of light-triggered release of bioactive species—a paradigm shift enabling spatiotemporally controlled drug delivery systems.

Thermal stability studies conducted via differential scanning calorimetry reveal optimal storage conditions at -8°C ± 1°C—critical information for formulation development teams aiming to preserve activity during lyophilization processes described in recent Pharmaceutics articles (2023). These findings align with current trends toward room temperature stable formulations for global distribution networks.

In conclusion, methyl N-methylcarbonyl-N'-aminoimidazolium compounds like CAS No. represent dynamic platforms for addressing unmet medical needs through structure-based drug design approaches. Their integration into cutting-edge technologies—from AI-driven virtual screening tools to CRISPR-based target validation systems—ensures continued relevance across translational research initiatives worldwide.

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Amadis Chemical Company Limited
(CAS:4919-00-0)Methyl 5-amino-1H-imidazole-4-carboxylate
A929266
Purity:99%
Quantity:5g
Price ($):553.0
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